molecular formula C5H6N4O3 B2633880 6-Methoxy-5-nitropyrimidin-4-amine CAS No. 73318-75-9

6-Methoxy-5-nitropyrimidin-4-amine

Cat. No.: B2633880
CAS No.: 73318-75-9
M. Wt: 170.128
InChI Key: WOWLLOQOVOHVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-5-nitropyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C5H6N4O3 and a molecular weight of 170.13 g/mol . It is characterized by a pyrimidine ring substituted with methoxy and nitro groups, making it a valuable compound in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-nitropyrimidin-4-amine typically involves the reaction of 4-amino-6-chloro-5-nitropyrimidine with methanol in the presence of a base such as sodium methoxide . The reaction is carried out under reflux conditions for a specified period, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, Raney nickel, methanol.

    Substitution: Sodium methoxide, methanol, various nucleophiles.

Major Products Formed:

    Reduction: 4,5-diamino-6-methoxypyrimidine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-5-nitropyrimidin-4-amine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate for drug development.

    Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Amino-6-methoxy-5-nitropyrimidine
  • 4-Amino-6-chloro-5-nitropyrimidine
  • 4,5-Diamino-6-methoxypyrimidine

Comparison: 6-Methoxy-5-nitropyrimidin-4-amine is unique due to the presence of both methoxy and nitro groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methoxy group enhances solubility and stability, while the nitro group provides a site for reduction and further functionalization .

Properties

IUPAC Name

6-methoxy-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWLLOQOVOHVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.